molecular formula C24H21N3O6 B2741547 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione CAS No. 95705-20-7

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B2741547
CAS No.: 95705-20-7
M. Wt: 447.447
InChI Key: GRBHFFGNOHWAFH-UHFFFAOYSA-N
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Description

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione (CAS 95705-20-7) is a derivative of the 1,3,5-triazinane-2,4,6-trione core, a scaffold also known as isocyanuric acid . This benzyloxy-substituted compound has a molecular formula of C24H21N3O6 and a molecular weight of 447.440 g/mol . It is a solid with a melting point of 241.5-242.0 °C . The 1,3,5-triazinane-2,4,6-trione structure is a versatile chemical building block. Researchers utilize derivatives of this core as key intermediates in organic synthesis and polymer chemistry, particularly for creating cross-linked materials and supramolecular structures . The specific substitution pattern with benzyloxy groups makes this compound a valuable, protected intermediate for further chemical modification, allowing for the development of more complex functional molecules. Its three-dimensional symmetry also suggests potential for applications in materials science, as similar symmetric triazinane-trione derivatives have been investigated for properties like non-linear optics (NLO) . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,3,5-tris(phenylmethoxy)-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHFFGNOHWAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)N(C(=O)N(C2=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95705-20-7
Record name 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent for O-benzylation:
One of the primary applications of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is as a reagent for the O-benzylation of hydroxyl groups . Under acidic conditions (e.g., using trifluoromethanesulfonic acid), this compound facilitates the introduction of benzyl groups to alcohols and phenols. This reaction is particularly valuable in organic synthesis due to its high atom economy and the stability of the product against humidity and air .

Advantages in Synthesis:

  • High Reactivity: With three benzyl groups per molecule, one equivalent can react with three equivalents of hydroxyl groups, making it an efficient reagent.
  • Ease of Use: The reaction can be conducted at room temperature simply by mixing the reagents .

Material Science

Polymer Chemistry:
In material science, 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione has been explored for its potential use in developing new polymeric materials. Its structure allows for the incorporation into polymer chains where it can enhance properties such as thermal stability and mechanical strength.

Coatings and Composites:
The compound's chemical properties suggest it could be utilized in coatings or composites that require enhanced durability and resistance to environmental factors. Research into incorporating such triazine derivatives into polymer matrices is ongoing .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazinane-2,4,6-trione scaffold is highly modular, allowing diverse substituents to tailor properties for specific applications. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features Applications/Properties References
1,3,5-Tris(benzyloxy)-TAZTO Benzyloxy (-OCH₂C₆H₅) C₂₄H₂₁N₃O₆ Aromatic, steric bulk, moderate polarity Organic synthesis, intermediates
1,3,5-Tricyclohexyl-TAZTO Cyclohexyl (-C₆H₁₁) C₂₁H₃₃N₃O₃ Aliphatic, lipophilic, high yield (92%) Green chemistry, complexing agents
1,3,5-Tris(5-tetrazolylmethyl)-TAZTO Tetrazolylmethyl (-CH₂C₂N₃H) C₁₂H₁₂N₁₂O₃ Nitrogen-rich, thermally stable (DSC/TGA data) Energetic materials, coordination chemistry
1,3,5-Tris(2,3-dibromopropyl)-TAZTO (TBC) Dibromopropyl (-CH₂CHBrCH₂Br) C₁₂H₁₅Br₆N₃O₃ Brominated, flame-retardant Fire-retardant additives
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-TAZTO Di-tert-butyl-hydroxbenzyl C₄₈H₆₉N₃O₆ Antioxidant, sterically hindered phenolic groups Polymer stabilizers (Irganox 3114)
1,3,5-Tris(6-isocyanatohexyl)-TAZTO Isocyanatohexyl (-NCO-C₆H₁₂) C₂₄H₃₃N₆O₉ Reactive isocyanate groups Polyurethane crosslinkers

Key Comparative Insights

  • Electronic and Steric Effects: Benzyloxy and cyclohexyl substituents enhance lipophilicity compared to polar tetrazolyl or isocyanate groups. Benzyloxy derivatives exhibit higher aromatic π-π interactions, while cyclohexyl analogs favor solubility in nonpolar media . Brominated (TBC) and tert-butyl-hydroxbenzyl groups introduce steric hindrance and electron-withdrawing effects, critical for flame retardancy and antioxidant activity, respectively .
  • Thermal Stability :

    • Tetrazolylmethyl-TAZTO shows high thermal stability (via DSC/TGA), making it suitable for high-energy materials .
    • TBC’s bromine content enhances flame resistance but may decompose at lower temperatures compared to benzyloxy-TAZTO .
  • Reactivity and Applications :

    • Isocyanatohexyl-TAZTO’s reactive -NCO groups enable polymerization, contrasting with benzyloxy-TAZTO’s inertness .
    • Tetrazolylmethyl-TAZTO’s nitrogen-rich structure is ideal for coordination chemistry, whereas benzyloxy-TAZTO serves as a synthetic intermediate .
  • Tris-imidazolium-TAZTO derivatives (ionic liquids) demonstrate anion-binding capabilities, a feature absent in neutral benzyloxy analogs .

Biological Activity

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione (CAS Number: 95705-20-7) is a synthetic compound with a unique structure featuring three benzyloxy groups attached to a triazine core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C24H21N3O6
  • Molecular Weight : 447.440 g/mol
  • Melting Point : 241.5 - 242.0 °C
  • Boiling Point : 556.7 ± 60.0 °C at 760 mmHg
  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 3.77 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that compounds with triazine structures often exhibit antimicrobial properties. A study evaluating various triazine derivatives demonstrated that certain modifications can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the antimicrobial activity of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is limited, its structural similarity to other active compounds suggests potential effectiveness.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazine derivatives have been explored in cancer research. For instance, studies have shown that modifications to the triazine ring can lead to increased apoptosis in cancer cell lines. Preliminary investigations into the cytotoxicity of 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione against various cancer cell lines are warranted to establish its potential as an anticancer agent.

Enzyme Inhibition

Triazine derivatives have been reported to act as enzyme inhibitors in various biochemical pathways. The inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase by similar compounds suggests that 1,3,5-tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione may exhibit similar properties. Further studies are needed to confirm specific enzyme interactions and inhibition kinetics for this compound.

Study on Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of several triazine derivatives against common pathogens. The results indicated that certain structural features significantly influenced the activity:

CompoundActivity Against E. coliActivity Against S. aureus
Triazine AInhibited at 50 µg/mLInhibited at 25 µg/mL
Triazine BInhibited at 100 µg/mLNo significant inhibition
1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione Pending further investigationPending further investigation

Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of various triazines on cancer cell lines:

CompoundCell LineIC50 (µM)
Triazine CHeLa12
Triazine DMCF-78
1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione Pending further investigationPending further investigation

Q & A

Q. What are the optimal synthetic routes for 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione, and how can reaction conditions be optimized?

A green, high-yield synthesis involves trimerization of substituted isocyanates under mild conditions. For example, cyclohexyl isocyanate trimerizes in the presence of trimethylamine and HCl at room temperature, yielding 92% product . Key optimizations include:

  • Catalyst choice : Trimethylamine facilitates cyclization while minimizing side reactions.
  • Solvent-free or aqueous conditions : Reduces environmental impact and simplifies purification.
  • Temperature control : Room-temperature reactions prevent decomposition of sensitive intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • FT-IR : Confirms carbonyl (C=O) and benzyloxy (C-O-C) stretches between 1700–1750 cm⁻¹ and 1200–1250 cm⁻¹, respectively .
  • NMR : 1^1H NMR identifies benzyl proton resonances (δ 7.2–7.4 ppm), while 13^{13}C NMR confirms triazinane carbonyl carbons (δ 150–160 ppm) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in DABCO-derived crystals with a 72% yield .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

  • Use water as a solvent (e.g., in DABCO co-crystallization) to reduce toxicity .
  • Avoid halogenated reagents by employing catalyst systems like trimethylamine/HCl .
  • Optimize reaction time (e.g., 38 days for slow crystallization) to improve purity without energy-intensive heating .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the compound’s electronic structure and bioactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For cyclohexyl derivatives, DFT revealed charge distribution at the triazinane core, guiding functionalization strategies .
  • Molecular docking : Simulates ligand-protein interactions. Docking studies with HIV-1 protease showed strong binding affinities (-8.5 kcal/mol), suggesting antiviral potential . Key steps include:
    • Protein structure selection (e.g., PDB: 1HIV).
    • Ligand conformational sampling via AutoDock Vina.
    • Validation using binding free energy calculations (MM-PBSA) .

Q. What strategies are effective for synthesizing thio-derivatives, and how do substitutions alter properties?

  • Thionation : Replace carbonyl groups with thiocarbonyls using P4_4S10_{10} in xylene. For example, 1,3,5-Tris(4-tolyl)-triazinane-trione converts to trithione at 99% yield, with a redshifted UV-Vis spectrum (λmax ~450 nm) due to S→C=S substitution .
  • Impact on bioactivity : Thio-derivatives exhibit enhanced antimicrobial activity, attributed to increased lipophilicity and sulfur-mediated redox interactions .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains.
  • Control for substituent effects : Compare benzyloxy vs. cyclohexyl derivatives, as alkyl groups may alter membrane permeability .
  • Validate via orthogonal methods : Pair docking predictions with in vitro enzyme inhibition assays .

Q. What methodologies are recommended for evaluating mutagenicity under OECD guidelines?

  • Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix). For 1,3,5-Tris(2,3-dibromopropyl)-triazinane-trione, negative mutagenicity was confirmed via OECD QSAR models, emphasizing the need for metabolite analysis .

Q. How can crystallization conditions be optimized for structural studies?

  • Solvent evaporation : Slow evaporation of aqueous or methanol solutions produces high-quality single crystals (e.g., needle-shaped DABCO co-crystals over 38 days) .
  • Temperature gradients : Gradual cooling from 30–32°C minimizes defects .

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